

Boc-3-chloro-L-phenylalanine structure and IUPAC name.

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Compound of Interest

Compound Name: *Boc-3-chloro-L-phenylalanine*

Cat. No.: *B558696*

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An In-depth Technical Guide to **Boc-3-chloro-L-phenylalanine**

For researchers, medicinal chemists, and professionals in drug development, the use of non-canonical amino acids is a cornerstone of modern peptide and peptidomimetic design. Among these, halogenated derivatives offer unique properties for modulating peptide structure, stability, and biological activity. This guide provides a comprehensive technical overview of **Boc-3-chloro-L-phenylalanine**, a key building block in this field.

Chemical Structure and Nomenclature

Boc-3-chloro-L-phenylalanine is a derivative of the natural amino acid L-phenylalanine. It features two key modifications: a chlorine atom substituted at the meta (3-position) of the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the α -amino function.

IUPAC Name: (2S)-3-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid[1].

Chemical Structure:

Caption: Chemical structure of **Boc-3-chloro-L-phenylalanine**.

Physicochemical Properties

The incorporation of the 3-chloro-phenyl group significantly influences the lipophilicity and electronic properties of the amino acid side chain, which can enhance membrane permeability.

and create specific interactions within biological targets[2]. The Boc group ensures compatibility with standard peptide synthesis workflows.

Table 1: Physicochemical Data for **Boc-3-chloro-L-phenylalanine**

Property	Value	Reference(s)
CAS Number	114873-03-9	[1][3][4]
Molecular Formula	C ₁₄ H ₁₈ ClNO ₄	[3][4]
Molecular Weight	299.75 g/mol	[1]
Appearance	White powder	[3][4]
Purity	≥ 99% (HPLC)	[3][4]
Melting Point	110 °C	[5]
Boiling Point	452.5 ± 40.0 °C (Predicted)	[5]
Density	1.245 g/cm ³ (Predicted)	[5]
Storage Conditions	0–8 °C	[3][4][5]
Synonyms	Boc-L-Phe(3-Cl)-OH, Boc-m-chloro-L-Phe-OH	[3][4]

Experimental Protocols

Synthesis of Boc-3-chloro-L-phenylalanine

The synthesis of the title compound is achieved through the standard N-protection of the parent amino acid, 3-chloro-L-phenylalanine, using di-tert-butyl dicarbonate ((Boc)₂O). This procedure is well-established for the Boc-protection of amino acids[6][7].

Materials:

- 3-chloro-L-phenylalanine
- Di-tert-butyl dicarbonate ((Boc)₂O)

- 1,4-Dioxane
- 1N Sodium hydroxide (NaOH) solution
- 2N Potassium bisulfate (KHSO₄) solution
- Ethyl acetate
- Deionized water
- Brine solution
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- In a round-bottom flask, dissolve 3-chloro-L-phenylalanine (1 equivalent) in 1,4-dioxane and 1N NaOH solution. Stir the mixture vigorously for 15-20 minutes until a clear solution is obtained.
- Cool the reaction vessel in an ice bath.
- Add di-tert-butyl dicarbonate (1.1 equivalents) dropwise to the cooled, stirring solution.
- Remove the ice bath and allow the reaction mixture to stir overnight at room temperature.
- After the reaction is complete (monitored by TLC), acidify the mixture to a pH of 2-3 by the careful, dropwise addition of a 2N KHSO₄ solution.
- Concentrate the reaction mixture in vacuo to remove the 1,4-dioxane.
- Extract the aqueous residue three times with ethyl acetate.
- Combine the organic layers and wash sequentially with deionized water and brine solution.
- Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

- Purify the product by recrystallization or column chromatography to obtain **Boc-3-chloro-L-phenylalanine** as a white solid.

Incorporation into Peptides via Boc-SPPS

Boc-3-chloro-L-phenylalanine is a standard building block for Boc-based Solid-Phase Peptide Synthesis (SPPS)[4][8]. The general cycle involves the sequential deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid.

Materials:

- N-terminal Boc-deprotected peptide-resin
- **Boc-3-chloro-L-phenylalanine**
- Coupling agent (e.g., HBTU, DCC)
- Base (e.g., DIEA)
- Solvent (e.g., DMF, DCM)
- Deprotection agent (e.g., Trifluoroacetic acid (TFA) in DCM)

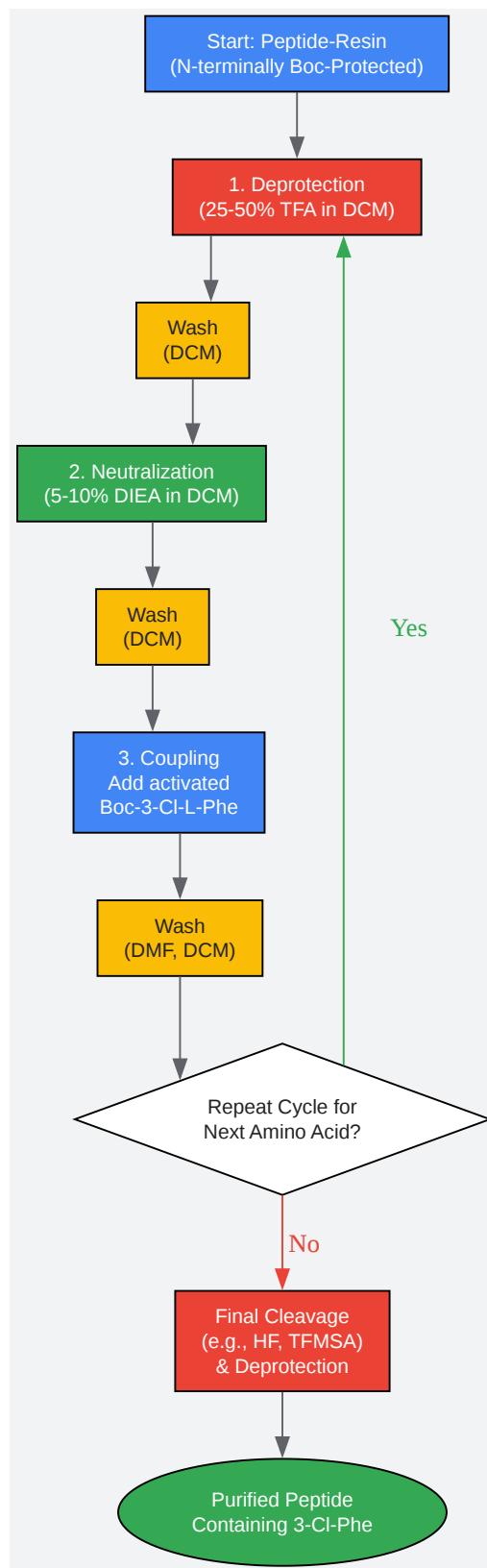
Procedure (Single Coupling Cycle):

- Resin Swelling: Swell the peptide-resin in DCM or DMF for 30-60 minutes in a reaction vessel.
- Boc Deprotection: Remove the N-terminal Boc group by treating the resin with a solution of 25-50% TFA in DCM for 20-30 minutes[9].
- Washing: Wash the resin thoroughly with DCM to remove residual TFA.
- Neutralization: Neutralize the resulting trifluoroacetate salt on the N-terminus by washing the resin with a solution of 5-10% DIEA in DCM[10]. Wash again with DCM to remove excess base.

- Amino Acid Activation & Coupling: In a separate vial, pre-activate **Boc-3-chloro-L-phenylalanine** (3 equivalents) with a coupling agent like HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for several minutes[5].
- Add the activated amino acid solution to the neutralized peptide-resin and agitate for 1-2 hours at room temperature.
- Monitoring: Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test. A negative result indicates a successful coupling.
- Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The peptide-resin is now ready for the next deprotection and coupling cycle.

Application Workflow in Peptide Synthesis

The primary application of **Boc-3-chloro-L-phenylalanine** is as a building block in Boc-SPPS. The workflow diagram below illustrates the key stages of this process, highlighting where the amino acid derivative is incorporated. This methodology is fundamental to creating novel peptides for drug discovery and biochemical research[4][8].



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Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Biological Significance and Applications

While **Boc-3-chloro-L-phenylalanine** is not biologically active itself, its incorporation into peptide sequences can profoundly impact the resulting molecule's therapeutic properties. Peptides containing chlorinated phenylalanine residues are explored for various applications:

- Drug Development: Used to create peptide analogs with enhanced stability, receptor affinity, and pharmacokinetic profiles for targeting diseases like cancer or neurological disorders[4] [8].
- Antimicrobial Peptides: The modified hydrophobicity can enhance the membrane-disrupting capabilities of antimicrobial peptides, a strategy used to combat drug-resistant bacteria.
- Protein Engineering: Serves as a structural probe to investigate protein-protein interactions and enzyme mechanisms due to the unique electronic and steric properties of the chlorine atom[8].

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